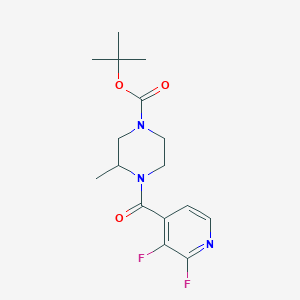
Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be a promising therapeutic strategy for the treatment of B-cell malignancies.
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is phosphorylated and activated, leading to downstream signaling events that promote B-cell survival and proliferation. Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate binds to the ATP-binding site of BTK, preventing its activation and downstream signaling events.
Biochemical and Physiological Effects:
In preclinical studies, Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has been shown to induce apoptosis in malignant B-cells, decrease B-cell proliferation, and inhibit B-cell receptor signaling. Additionally, Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate is its potency and selectivity for BTK, which allows for specific targeting of B-cell malignancies. However, one limitation is that its efficacy may be influenced by the genetic background of the tumor cells, as mutations in BTK or downstream signaling molecules may affect its sensitivity to Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate.
Direcciones Futuras
For Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Additionally, combination therapies with other targeted agents or immunotherapies may enhance the efficacy of Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate. Finally, the identification of biomarkers of response to Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate may enable personalized treatment approaches for patients with B-cell malignancies.
In conclusion, Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate is a promising small molecule inhibitor of BTK that has demonstrated potent and selective inhibition of B-cell receptor signaling and induction of apoptosis in preclinical models of B-cell malignancies. Its potential clinical application in the treatment of B-cell malignancies warrants further investigation.
Métodos De Síntesis
The synthesis of Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate involves several steps, including the reaction of tert-butyl 4-aminopiperazine-1-carboxylate with 2,3-difluoropyridine-4-carbonyl chloride, followed by deprotection of the tert-butyl group with trifluoroacetic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and proliferation, and induction of apoptosis in malignant B-cells.
Propiedades
IUPAC Name |
tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O3/c1-10-9-20(15(23)24-16(2,3)4)7-8-21(10)14(22)11-5-6-19-13(18)12(11)17/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGQRLBSEQAREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(C(=NC=C2)F)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

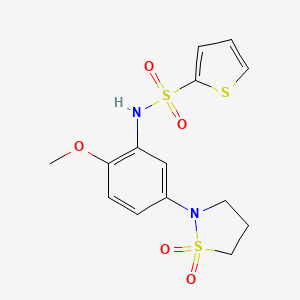
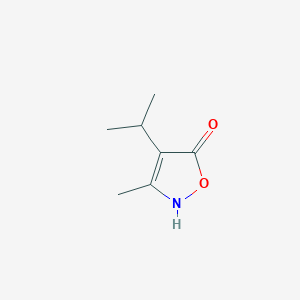
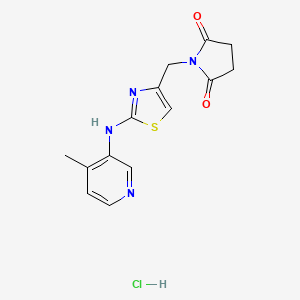
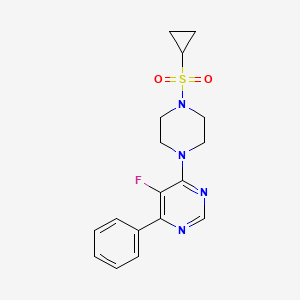
![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)
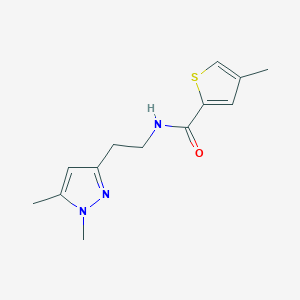

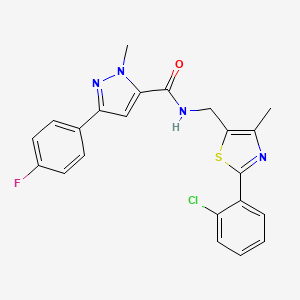
![4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine](/img/structure/B2532104.png)
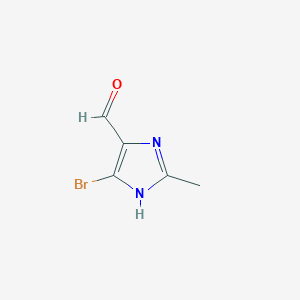
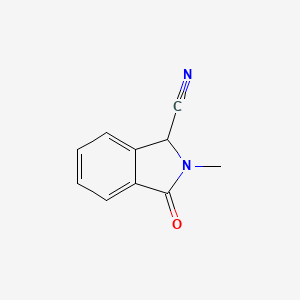
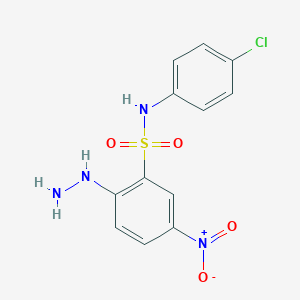
![2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid](/img/structure/B2532110.png)
![(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2532111.png)